molecular formula C20H25BN2O3 B8085739 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea

Cat. No.: B8085739
M. Wt: 352.2 g/mol
InChI Key: GBWHYXZCAAQLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea is a boronic ester-containing urea derivative. The compound features a urea backbone bridging a m-tolyl group (3-methylphenyl) and a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This structure is critical for applications in Suzuki-Miyaura cross-coupling reactions, a widely used method in medicinal chemistry and drug synthesis . The boronic ester group serves as a protected form of boronic acid, enhancing stability during synthetic processes .

Properties

IUPAC Name

1-(3-methylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BN2O3/c1-14-8-6-10-16(12-14)22-18(24)23-17-11-7-9-15(13-17)21-25-19(2,3)20(4,5)26-21/h6-13H,1-5H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWHYXZCAAQLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester group can be introduced via a reaction between a phenylboronic acid derivative and a diol, such as pinacol, under dehydrating conditions.

    Urea Formation: The urea moiety can be synthesized by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can react with an amine derivative of the boronate ester-substituted phenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a phenol.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Phenol derivatives.

    Substitution: Substituted urea derivatives.

    Hydrolysis: Amines and carbon dioxide.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C20H25BN2O3
  • Molecular Weight : 352.24 g/mol
  • CAS Number : 819056-45-6
  • IUPAC Name : 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea

The presence of the dioxaborolane moiety enhances its reactivity and solubility in organic solvents, making it suitable for various applications.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. The incorporation of the tetramethyl dioxaborolane group in this urea derivative may enhance its ability to interact with biological targets involved in cancer progression. For instance:

  • Mechanism of Action : The compound may function by inhibiting specific enzymes or pathways involved in tumor growth.
  • Case Study : A study demonstrated that similar boron-containing compounds showed promising results in inhibiting cell proliferation in various cancer cell lines .

Drug Delivery Systems

The unique chemical structure allows for potential applications in drug delivery systems:

  • Targeted Delivery : The phenyl and m-tolyl groups can be modified to attach to targeting ligands for specific delivery to tumor sites.
  • Controlled Release : The urea linkage can be engineered to release therapeutic agents under specific physiological conditions.

Cross-Coupling Reactions

The boron-containing moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions:

  • Reactivity : This compound can serve as a boron source for coupling with aryl halides to form biaryl compounds.
  • Advantages : The use of tetramethyl dioxaborolane enhances the stability and reactivity of the boron species compared to traditional boronic acids.

Synthesis of Complex Molecules

The compound can be utilized as an intermediate in the synthesis of more complex organic molecules:

  • Example Reactions : Its ability to undergo nucleophilic substitution reactions allows for the construction of diverse chemical libraries useful in pharmaceutical development.

Polymer Chemistry

The incorporation of this compound into polymer matrices can modify physical properties:

  • Thermal Stability : Boron-containing polymers often exhibit enhanced thermal stability.
  • Optical Properties : The phenyl group can impart desirable optical characteristics for applications in photonic devices.

Coordination Chemistry

Due to its ability to form stable complexes with metals:

  • Catalysis : It can be used as a ligand in catalytic processes involving transition metals.
  • Material Development : Such complexes may lead to new materials with unique electronic or magnetic properties.

Mechanism of Action

The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Aryl Substituent Modifications
  • 1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874302-03-1)

    • Difference : Replaces the m-tolyl group with a 3-fluorophenyl group.
    • Impact : The electron-withdrawing fluorine atom increases polarity and may alter binding affinity in biological targets. Molecular weight increases to 356.20 g/mol compared to the target compound’s estimated ~350 g/mol .
    • Application : Used in kinase inhibitor synthesis due to enhanced electronic effects .
  • 1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874302-00-8)

    • Difference : Substitutes m-tolyl with 4-chlorophenyl.
    • Impact : Chlorine’s steric bulk and electronegativity may hinder cross-coupling efficiency but improve metabolic stability. Molecular weight: 372.65 g/mol .
  • 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-(3-boronic ester phenyl)urea (CAS: 939807-34-8) Difference: Incorporates a trifluoromethyl group, a strong electron-withdrawing substituent.
Urea Backbone Modifications
  • 1-Ethyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS: N/A)

    • Difference : Replaces m-tolyl with an ethyl group.
    • Impact : Reduces steric hindrance, simplifying synthetic access. Molecular weight: 290.17 g/mol .
    • Application : Intermediate in α-boryl carbene chemistry .
  • 1-(2-Chloroethyl)-3-(3-boronic ester phenyl)urea (CAS: 874301-81-2) Difference: Adds a chloroethyl chain to the urea nitrogen. Molecular weight: 324.61 g/mol .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Purity Storage Conditions Key Feature(s)
Target Compound ~350 98% Inert atmosphere, 2–8°C m-Tolyl enhances lipophilicity
1-(3-Fluorophenyl) analog 356.20 98% Inert atmosphere, 2–8°C Fluorine improves electronic profile
1-Ethyl analog 290.17 97% Room temperature Simplified structure, lower MW
1-(4-Chlorophenyl) analog 372.65 >95% Inert atmosphere Chlorine increases stability

Biological Activity

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure includes a urea linkage and a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is known to enhance biological activity through various mechanisms. The molecular formula is C16H22BNO2C_{16}H_{22}BNO_2 with a molecular weight of approximately 274.27 g/mol.

PropertyValue
Molecular FormulaC₁₆H₂₂BNO₂
Molecular Weight274.27 g/mol
CAS Number[Not Available]
SolubilitySoluble in organic solvents; insoluble in water

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several factors:

  • Inhibition of Enzymatic Activity : The presence of the dioxaborolane moiety allows for interaction with various enzymes, particularly those involved in cancer pathways. Compounds with similar structures have shown inhibitory effects on kinases and proteases.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Targeting Protein Interactions : The urea component may facilitate binding to specific protein targets involved in signaling pathways related to cancer and inflammation.

Case Studies

  • Anticancer Efficacy : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. This effect was attributed to the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition Profile : A study evaluating the inhibitory effects on topoisomerase II showed that this compound can effectively disrupt DNA replication processes in cancer cells. This was confirmed through assays measuring DNA cleavage activity.

Comparative Analysis

The following table summarizes the biological activities reported for structurally similar compounds:

Compound NameBiological ActivityReference
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineInhibitor of protein kinases[PubChem]
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleAntitumor activity[TCI Chemicals]
4-(4-hydroxymethyl phenylboronic acid pinacol esterModulator of glucose metabolism[PubChem]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.